[Leu3]-Oxytocin is derived from oxytocin, which is produced in the hypothalamus and released by the posterior pituitary gland. The compound falls under the classification of peptide hormones, specifically neurohypophysial hormones, which are known for their roles in regulating social behaviors and reproductive functions. Its chemical structure can be represented as C₄₃H₆₆N₁₂O₁₂S₂, with a CAS number of 4294-11-5 .
The synthesis of [Leu3]-Oxytocin typically involves solid-phase peptide synthesis techniques. In this method, protected amino acids are sequentially added to a resin-bound peptide chain. The process begins with the attachment of an initial amino acid to a resin, followed by deprotection and coupling steps to add subsequent amino acids.
The final product undergoes purification through methods like high-performance liquid chromatography to ensure high purity levels suitable for biological studies.
The molecular structure of [Leu3]-Oxytocin consists of nine amino acids linked by peptide bonds with a disulfide bridge between cysteine residues at positions 1 and 6. This structural feature is crucial for its biological activity.
[Leu3]-Oxytocin can participate in various biochemical reactions primarily involving receptor binding and signal transduction pathways. Its interaction with oxytocin receptors can trigger downstream effects such as increased intracellular calcium levels and activation of protein kinases.
The mechanism of action of [Leu3]-Oxytocin involves binding to specific G-protein coupled receptors (GPCRs) known as oxytocin receptors. Upon binding:
[Leu3]-Oxytocin has several applications in scientific research:
The systematic exploration of oxytocin analogues began with Vincent du Vigneaud’s Nobel Prize-winning synthesis of native oxytocin in 1953 [7] [10]. Key milestones include:
Table 1: Evolution of Key Oxytocin Analogues
Compound | Substitution | Primary Pharmacological Profile | Research Significance |
---|---|---|---|
Native Oxytocin | None | OTR agonist (balanced Gq/Gi) | Reference molecule |
[Leu³]-Oxytocin | Ile³ → Leu³ | Weak OTR agonist / V₁aR partial agonist | Probed position 3 specificity |
Atosiban | d-DTyr(Et)², Thr⁴, Orn⁸ | OTR antagonist | Clinical tocolytic |
Carbetocin | 1-deamino, Leu⁸ | Long-acting OTR agonist | Postpartum hemorrhage management |
Pro⁸-Oxytocin | Leu⁸ → Pro⁸ | Enhanced marmoset OTR efficacy | Species-specific SAR model |
Position 3 (Ile in native oxytocin) is a critical determinant for receptor specificity due to:
Conformational Effects:
[Leu³]-Oxytocin has been instrumental in elucidating:1. Receptor Activation Mechanisms:- Cryo-EM studies confirm that Ile³ penetrates a hydrophobic OTR cleft, triggering a cascade from F²⁹¹⁶.⁵¹→W²⁸⁸⁶.⁴⁸→Y³²⁹⁷.⁵³ to activate Gq [2]. Leu³ partially conserves this but with 10-fold lower Ca²⁺ mobilization potency in CHO-OTR cells [6] [8].- At V₁aR, [Leu³]-Oxytocin acts as a partial agonist due to inefficient engagement of the "Phe³ pocket" [4].
Table 2: Pharmacological Profile of [Leu³]-Oxytocin vs. Native Hormones
Parameter | Oxytocin | [Leu³]-Oxytocin | Vasopressin |
---|---|---|---|
OTR EC₅₀ (Gq activation) | 0.3 nM | 8.5 nM | 5.2 nM |
V₁aR EC₅₀ | >1 µM | 120 nM | 0.7 nM |
MOR PAM Activity | None | +++ | None |
Metabolic Stability | Low | Moderate ↑ | Low |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7